Cas no 1206988-56-8 (2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide)

2-(1-Methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide is a synthetic organic compound featuring a hybrid structure combining indole and quinoline moieties linked via an acetamide bridge. This molecular architecture confers potential utility in medicinal chemistry and biochemical research, particularly as a scaffold for targeting specific receptors or enzymes. The indole core may enhance binding affinity to biological targets, while the quinoline moiety offers structural versatility for further derivatization. The compound’s design allows for exploration of its pharmacological properties, including potential applications in kinase inhibition or modulation of signaling pathways. Its synthetic accessibility and functional group compatibility make it a candidate for structure-activity relationship studies in drug discovery.
2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide structure
1206988-56-8 structure
Product name:2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide
CAS No:1206988-56-8
MF:C22H21N3O2
Molecular Weight:359.421045064926
CID:6287735
PubChem ID:45505663

2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide
    • SR-01000925936
    • 1206988-56-8
    • 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
    • 2-(1-methylindol-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide
    • F5876-0032
    • VU0527205-1
    • 2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
    • SR-01000925936-1
    • AKOS024526545
    • インチ: 1S/C22H21N3O2/c1-25-15-17(18-8-2-3-9-19(18)25)14-21(26)23-12-13-27-20-10-4-6-16-7-5-11-24-22(16)20/h2-11,15H,12-14H2,1H3,(H,23,26)
    • InChIKey: BGHCWWYMVOEDDP-UHFFFAOYSA-N
    • SMILES: O(C1=CC=CC2=CC=CN=C12)CCNC(CC1=CN(C)C2C=CC=CC1=2)=O

計算された属性

  • 精确分子量: 359.163
  • 同位素质量: 359.163
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 500
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2A^2
  • XLogP3: 3.1

2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5876-0032-20μmol
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5876-0032-15mg
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
15mg
$89.0 2023-09-09
Life Chemicals
F5876-0032-10mg
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
10mg
$79.0 2023-09-09
Life Chemicals
F5876-0032-25mg
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
25mg
$109.0 2023-09-09
Life Chemicals
F5876-0032-30mg
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
30mg
$119.0 2023-09-09
Life Chemicals
F5876-0032-4mg
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
4mg
$66.0 2023-09-09
Life Chemicals
F5876-0032-5mg
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
5mg
$69.0 2023-09-09
Life Chemicals
F5876-0032-20mg
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
20mg
$99.0 2023-09-09
Life Chemicals
F5876-0032-5μmol
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
5μmol
$63.0 2023-09-09
Life Chemicals
F5876-0032-2mg
2-(1-methyl-1H-indol-3-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
1206988-56-8
2mg
$59.0 2023-09-09

2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide 関連文献

2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamideに関する追加情報

Comprehensive Overview of 2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide (CAS No. 1206988-56-8)

The compound 2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide, identified by its CAS No. 1206988-56-8, is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound combines an indole moiety with a quinoline scaffold, linked through an acetamide bridge, making it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its hybrid structure.

In recent years, the demand for novel small molecules like 2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide has surged, driven by advancements in targeted therapy and precision medicine. The compound's ability to interact with multiple protein targets has made it a subject of extensive structure-activity relationship (SAR) studies. Its CAS No. 1206988-56-8 is frequently searched in scientific databases, reflecting its relevance in contemporary research.

One of the key features of this compound is its indole-quinoline hybrid structure, which is known for its versatility in drug design. Indole derivatives are widely recognized for their role in neurotransmitter regulation, while quinoline-based compounds are celebrated for their antimicrobial and anticancer properties. The combination of these two pharmacophores in 2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide opens up new avenues for exploring its therapeutic potential.

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide involves multi-step organic reactions, with careful optimization to ensure high yield and purity. Researchers often employ NMR spectroscopy and mass spectrometry to confirm its structural integrity. The compound's CAS No. 1206988-56-8 serves as a unique identifier in chemical catalogs, facilitating its procurement for laboratory studies.

Current trends in drug discovery emphasize the importance of small molecule inhibitors and allosteric modulators, and 2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide fits well into this paradigm. Its potential applications span across oncology, neurology, and infectious diseases, making it a versatile tool for researchers. The compound's lipophilicity and molecular weight are within the desirable range for oral bioavailability, a critical factor in drug development.

In addition to its therapeutic potential, 2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide is also being explored for its role in chemical biology studies. Its ability to selectively bind to certain enzymes or receptors makes it a valuable probe for understanding complex biological mechanisms. The compound's CAS No. 1206988-56-8 is often referenced in patents and scientific publications, highlighting its commercial and academic significance.

As the scientific community continues to unravel the mysteries of 2-(1-methyl-1H-indol-3-yl)-N-2-(quinolin-8-yloxy)ethylacetamide, its CAS No. 1206988-56-8 remains a focal point for researchers and pharmaceutical companies alike. With ongoing studies exploring its pharmacokinetics and toxicology, this compound is poised to make a substantial impact in the realm of drug discovery and beyond.

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